Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-
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Overview
Description
Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]- is a specialized organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, flexibility, and resistance to oxidation. This particular compound is notable for its complex structure, which includes a silane core bonded to a phenyl group and a butenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]- typically involves the hydrosilylation reaction. This reaction is a key method for forming silicon-carbon bonds and involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond. The reaction conditions often require a catalyst, such as platinum or rhodium complexes, to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The phenyl and butenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing to investigate its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique properties.
Mechanism of Action
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]- exerts its effects involves the formation of stable silicon-carbon bonds. These bonds confer thermal stability and resistance to oxidation, making the compound suitable for various applications. The molecular targets and pathways involved include interactions with organic molecules and the formation of stable complexes with metals and other elements.
Comparison with Similar Compounds
Similar Compounds
Silane, bis(1,1-dimethylethyl)methoxy-: This compound has a similar silane core but different substituents, leading to variations in its chemical properties and applications.
Other Organosilanes: Compounds like trimethylsilane and phenylsilane share structural similarities but differ in their reactivity and uses.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]- is unique due to its specific combination of substituents, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
183620-66-8 |
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Molecular Formula |
C16H26OSi |
Molecular Weight |
262.46 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(1S)-1-phenylbut-3-enoxy]silane |
InChI |
InChI=1S/C16H26OSi/c1-7-11-15(14-12-9-8-10-13-14)17-18(5,6)16(2,3)4/h7-10,12-13,15H,1,11H2,2-6H3/t15-/m0/s1 |
InChI Key |
HQEQHSSHKFCSTG-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CC=C)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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